molecular formula C7H3BrINO B1521768 6-Bromo-2-iodofuro[3,2-b]pyridine CAS No. 1171920-55-0

6-Bromo-2-iodofuro[3,2-b]pyridine

Cat. No.: B1521768
CAS No.: 1171920-55-0
M. Wt: 323.91 g/mol
InChI Key: AKTPLXABDGYVAH-UHFFFAOYSA-N
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Description

6-Bromo-2-iodofuro[3,2-b]pyridine is a heterocyclic compound with the molecular formula C7H3BrINO and a molecular weight of 323.91 g/mol . This compound is characterized by the presence of both bromine and iodine atoms attached to a furo[3,2-b]pyridine ring system, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-iodofuro[3,2-b]pyridine typically involves halogenation reactions. One common method is the bromination of 2-iodofuro[3,2-b]pyridine using bromine or a brominating agent under controlled conditions . The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring proper handling and disposal of hazardous materials.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-iodofuro[3,2-b]pyridine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura or Sonogashira coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used to replace the halogen atoms.

    Cross-Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield biaryl compounds, while substitution reactions can introduce various functional groups into the furo[3,2-b]pyridine ring.

Scientific Research Applications

6-Bromo-2-iodofuro[3,2-b]pyridine has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used to study the effects of halogenated heterocycles on biological systems.

    Medicine: It is a potential intermediate in the development of new drugs, particularly those targeting specific enzymes or receptors.

    Industry: The compound’s unique structure makes it useful in the development of materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 6-Bromo-2-iodofuro[3,2-b]pyridine depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of bromine and iodine atoms can enhance the compound’s binding affinity and selectivity for these targets, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    6-Bromo-3-iodo-1H-pyrrolo[3,2-b]pyridine: Similar in structure but with a pyrrolo ring instead of a furo ring.

    6-Bromo-2-(dimethoxymethyl)furo[3,2-b]pyridine: Contains a dimethoxymethyl group instead of an iodine atom.

    6-Bromo-2-((tert-butyldimethylsilyloxy)methyl)furo[3,2-b]pyridine: Features a tert-butyldimethylsilyloxy group.

Uniqueness

6-Bromo-2-iodofuro[3,2-b]pyridine is unique due to the presence of both bromine and iodine atoms on the furo[3,2-b]pyridine ring. This dual halogenation provides distinct reactivity and potential for diverse chemical transformations, making it a valuable compound in various fields of research .

Properties

IUPAC Name

6-bromo-2-iodofuro[3,2-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrINO/c8-4-1-6-5(10-3-4)2-7(9)11-6/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKTPLXABDGYVAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C1OC(=C2)I)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrINO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10674094
Record name 6-Bromo-2-iodofuro[3,2-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10674094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1171920-55-0
Record name 6-Bromo-2-iodofuro[3,2-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10674094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1171920-55-0
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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